4-Methylpyridine-2-carboxamide

Übersicht

Beschreibung

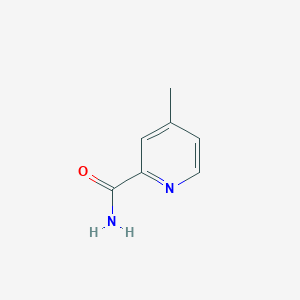

4-Methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a carboxamide group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2-carboxamide typically involves the reaction of 4-methylpyridine with a suitable carboxylating agent. One common method is the reaction of 4-methylpyridine with carbon dioxide in the presence of a base, followed by the conversion of the resulting carboxylate to the carboxamide using ammonia or an amine .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the carboxylation reaction under milder conditions, making the process more economically viable .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methylpyridine-2-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 4-Methylpyridine-2-carboxylic acid.

Reduction: 4-Methylpyridine-2-amine.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-methylpyridine-2-carboxamide derivatives. For instance, research demonstrated that synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides exhibited significant antibacterial activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. Compounds 4a and 4c were identified as the most potent inhibitors against targeted enzymes, showcasing their potential as novel agents in combating antibiotic resistance .

Chemotherapeutic Applications

The compound has also been investigated for its chemotherapeutic properties. A patent outlines the use of derivatives of pyridine carboxylic acids for treating tuberculosis, indicating that this compound could serve as an intermediate in synthesizing effective antitubercular agents . This application is particularly relevant given the global challenge posed by multidrug-resistant tuberculosis strains.

Agricultural Applications

Pesticide Development

In agricultural research, compounds similar to this compound have been explored for their potential as pesticides. The structural properties of pyridine derivatives allow for the development of novel agrochemicals that can target specific pests while minimizing environmental impact. The ability to modify these compounds further enhances their effectiveness in pest management strategies.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymers and other materials. Its functional groups enable it to act as a building block for complex organic structures. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to the inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-N-methylpyridine-2-carboxamide

- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide

- Pyridine-2-yl-methylene hydrazine carboxamide

Comparison: 4-Methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

4-Methylpyridine-2-carboxamide, also known as 4-methyl-2-pyridinecarboxamide, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and therapeutic potential, particularly against infectious diseases.

Target of Action

this compound has shown promising activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment. Its mechanism involves being a prodrug that requires AmiC-dependent hydrolysis for its anti-mycobacterial effects. This hydrolysis is crucial for activating the compound within the host's macrophages, where it exhibits both bacteriostatic and bactericidal properties depending on the concentration .

Biochemical Pathways

The compound is involved in various metabolic pathways, particularly those related to nicotinamide adenine dinucleotide (NAD) synthesis. It interacts with cytochrome P450 enzymes, which play a pivotal role in drug metabolism and bioactivation. These interactions often involve hydrogen bonding and hydrophobic interactions that facilitate binding to enzyme active sites .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits linear pharmacokinetics following both intravenous and oral administration. The compound's absorption and distribution are influenced by specific transporters and binding proteins that mediate its cellular uptake.

Antimicrobial Activity

This compound has demonstrated antibacterial activity against various pathogens. In studies, it exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's efficacy was assessed using agar diffusion methods, revealing moderate to high antibacterial activity across different concentrations .

| Pathogen | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Moderate | Effective at higher concentrations |

| Escherichia coli | Mild to Moderate | Notable activity against resistant strains |

| Bacillus subtilis | Significant | Greater inhibitory effect observed |

Cellular Effects

The compound influences various cellular processes, including gene expression related to oxidative stress response and metabolic pathways. It modulates cell signaling pathways that are critical for maintaining cellular homeostasis .

Case Studies

Several studies have highlighted the potential of this compound in treating mycobacterial infections:

- Study on Mycobacterial Activity : A study demonstrated that this compound could inhibit M. tuberculosis growth in liquid cultures and showed bactericidal activity in macrophages. The research indicated that it was as effective as isoniazid, a standard tuberculosis treatment .

- Toxicity Assessment : Research on toxicity prediction models indicated that while the compound exhibits therapeutic potential, careful consideration of dosage is necessary due to possible adverse effects at higher concentrations, such as oxidative stress and cellular damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methylpyridine-2-carboxamide, and how do reaction conditions influence yield?

- Synthesis Methods :

- The oxidation of 2-methylpyridine derivatives under controlled conditions (e.g., using potassium tert-amylate in DMPU:THF at 60°C and 10 bar air) can yield pyridine-carboxylic acid precursors, which can be further functionalized to carboxamides .

- Amidation of pyridine-2-carboxylic acid derivatives using coupling agents like EDCI or HOBt is a common step .

- Critical Factors :

- Solvent choice (e.g., DMPU:THF mixtures) and temperature control are crucial to avoid side reactions such as over-oxidation or decomposition .

- Catalyst selection (e.g., transition metals for C–H activation) impacts regioselectivity in functionalization steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Used to verify purity (≥98% is typical for research-grade compounds) .

- NMR and IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and regiochemistry .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Common Pitfalls :

- Hygroscopicity may affect mass measurements; store samples in dry, airtight containers .

Q. What safety protocols are recommended for handling this compound in the lab?

- Hazard Mitigation :

- Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, fume hood) and avoid skin contact .

- Storage: Keep in tightly sealed containers in cool, ventilated areas away from light .

- Emergency Measures :

- In case of exposure, rinse affected areas with water and seek medical attention immediately .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?

- Troubleshooting Strategies :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

- Case Study :

- A 70% yield of pyridine-2-carboxylic acid was achieved using HMPA as a stabilizer in DMPU:THF, highlighting the role of additives in suppressing side reactions .

Q. How do conflicting data on the solubility of this compound in polar solvents arise, and how can they be resolved?

- Data Contradiction Analysis :

- Discrepancies may stem from variations in sample purity (e.g., residual solvents or byproducts). Re-test solubility after column chromatography purification .

- Computational modeling (e.g., COSMO-RS) can predict solubility trends based on molecular polarity and hydrogen-bonding capacity .

- Experimental Validation :

- Use standardized protocols (e.g., shake-flask method) under controlled humidity and temperature .

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery applications?

- Methodological Framework :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulates binding affinities with biological targets (e.g., kinases) .

- Case Study :

- Derivatives like 6-(4-chlorophenyl)-3-isopropyl-oxazolopyridine-4-carboxylic acid were designed using DFT to enhance metabolic stability .

Eigenschaften

IUPAC Name |

4-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDSTRYKPBORIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467582 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-04-2 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.